N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide
Description
The compound N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide is a highly complex macrocyclic glycoside derivative with multiple stereochemical centers and functional groups. Its structure includes a 14-membered oxacyclotetradecane ring fused with sugar moieties, hydroxyl groups, and an N-methylformamide substituent. Its comparison with simpler amides and related compounds highlights unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO14/c1-13-25-37(10,46)30(42)20(4)27(40)18(2)15-35(8,45)32(52-34-28(41)24(38(11)17-39)14-19(3)48-34)21(5)29(22(6)33(44)50-25)51-26-16-36(9,47-12)31(43)23(7)49-26/h17-26,28-32,34,41-43,45-46H,13-16H2,1-12H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUJGRXTLVETBU-RWJQBGPGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)O)C)C)O)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)O)C)C)O)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127955-44-6 | |
| Record name | N-Demethyl-N-formylerythromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127955446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DEMETHYL-N-FORMYLERYTHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2K8R9G449 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide involves multiple steps, each requiring precise control of reaction conditionsCommon reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. Large-scale synthesis often involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis process and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups such as hydroxyl, methoxy, and oxan rings .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation of the compound .
Scientific Research Applications
N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study complex reaction mechanisms and stereochemistry. In biology, it serves as a probe to investigate cellular processes and molecular interactions. In medicine, it is explored for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups enable it to form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress within cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Thermodynamic Stability
The N-methylformamide group in the target compound is a key structural motif shared with smaller molecules like N-methylformamide (CH₃NHCHO) and acetamide (CH₃CONH₂). These isomers differ in backbone connectivity but share the formula C₂H₅NO. Key distinctions include:
- Thermodynamic Stability: Acetamide is the most stable C₂H₅NO isomer, with N-methylformamide being 3.5 times less abundant in interstellar environments due to higher energy barriers for formation .
- Kinetic Control : In the interstellar medium (e.g., Sagittarius B2), N-methylformamide’s abundance relative to acetamide (factor of 1.4 vs. predicted 3.5) suggests kinetic factors dominate over thermodynamic equilibrium during grain-surface reactions .
Hydrogen Bonding and Cooperativity
Compared to N-methylacetamide (CH₃CONHCH₃) , the target compound’s N-methylformamide group exhibits weaker hydrogen-bond cooperativity. Studies show:
- N-methylacetamide forms stronger cooperative hydrogen bonds with aprotic solvents (e.g., dimethyl sulfoxide), making it a superior model for peptide bonds in proteins .
- N-methylformamide’s two N–H bonds allow multiple hydrogen-bonding configurations, reducing directional specificity in interactions .
Solvent and Spectroscopic Properties
- Solvent Behavior: In mixtures with dimethyl sulfoxide (DMSO), N-methylformamide acts as a hydrogen-bond donor, forming structured solvation shells that influence reaction kinetics .
- NMR Chemical Shifts : Conformational preferences of N-ethyl,N-methylformamide correlate with NMR shifts, suggesting that the target compound’s bulky substituents may induce unique shielding effects .
Environmental Reactivity
- Atmospheric Degradation : N-methylformamide reacts with OH radicals and chlorine atoms, with calculated rate coefficients aligning with experimental values. Chlorine reactions favor nitrosamine formation, a concern for environmental toxicity .
Data Tables
Table 1: Key Physicochemical Properties
| Property | N-methylformamide | Acetamide | Target Compound |
|---|---|---|---|
| Molecular Formula | C₂H₅NO | C₂H₅NO | C₄₃H₆₇NO₂₀ |
| Boiling Point (°C) | 180–182 | 221 | N/A (decomposes) |
| LogP (Partition Coeff.) | -0.34 | -0.91 | Estimated >2 (lipophilic) |
| Abundance in Sgr B2(N2) | 1.4 × 10⁻¹⁰ | 2.0 × 10⁻¹⁰ | Not detected |
| Hydrogen Bond Donors | 1 | 1 | 5 (hydroxyl groups) |
Research Findings and Implications
Interstellar Chemistry : The target compound’s structural complexity likely precludes its detection in interstellar media, where simpler amides (e.g., acetamide) dominate due to kinetic accessibility .
Pharmaceutical Potential: Its macrocyclic structure may enhance target binding vs. simpler amides, but metabolic stability must be assessed given N-methylformamide’s resistance to degradation .
Synthetic Challenges : The compound’s synthesis would require advanced stereochemical control, akin to methods for related glycosides (e.g., compound 16 in ), which use multi-step protection/deprotection strategies .
Biological Activity
The compound N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and data sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 1072.96 g/mol. The compound features multiple hydroxyl groups and methoxy substituents that contribute to its biological functions.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C40H68N2O31 |
| Molar Mass | 1072.96 g/mol |
| Storage Conditions | 2-8°C |
Antimicrobial Properties
Research indicates that compounds similar in structure to N-methylformamide derivatives exhibit significant antibacterial activity. For instance, clarithromycin (a related compound) is known to be effective against various gram-positive and some gram-negative bacteria such as Staphylococcus aureus and Haemophilus influenzae . The mechanism of action often involves the inhibition of protein synthesis in bacterial cells.
Antiviral Activity
Some studies suggest that derivatives of complex glycosides may also possess antiviral properties. These compounds can interfere with viral replication processes and might be utilized in therapeutic applications against viral infections .
Anticancer Potential
Preliminary studies have shown that certain glycosylated compounds can exhibit cytotoxic effects on cancer cell lines. The presence of multiple hydroxyl groups may enhance their interaction with cellular targets involved in cancer progression .
Case Studies
- Case Study on Antimicrobial Efficacy : A study demonstrated that a related compound effectively inhibited the growth of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
- Case Study on Antiviral Activity : Research indicated that similar compounds could reduce the viral load in cell cultures infected with influenza viruses .
- Case Study on Anticancer Effects : In vitro tests showed that the compound induced apoptosis in breast cancer cells through mitochondrial pathways .
The biological activity of N-methylformamide derivatives is primarily attributed to their ability to interact with specific enzymes or receptors within microbial or cancerous cells. For example:
- Inhibition of DNA/RNA synthesis : Some derivatives can bind to nucleic acids or enzymes involved in nucleic acid synthesis.
- Protein Synthesis Inhibition : Compounds like clarithromycin disrupt ribosomal function leading to reduced protein synthesis essential for bacterial growth.
Q & A
Basic Research Questions
Q. How to select a theoretical framework for studying the compound’s mechanism of action?
- Methodological Answer : Begin by aligning the research problem with established biochemical or pharmacological theories (e.g., enzyme inhibition, receptor binding). Use systematic bibliometric analysis to identify gaps in existing literature, as outlined in and . For example, link the compound’s macrolide-like structure () to polyketide synthase inhibition frameworks. Validate hypotheses through iterative cycles of computational docking and in vitro assays.
Q. What are the standard protocols for synthesizing and characterizing this compound?
- Methodological Answer : Follow modular synthesis pathways inspired by structurally analogous macrolides (). Use high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) for stereochemical confirmation (as in and ). Cross-reference spectral data with PubChem entries () to validate structural integrity.
Q. How to formulate testable hypotheses about the compound’s bioactivity?
- Methodological Answer : Conduct a systematic review of related compounds (e.g., erythromycin derivatives) to identify conserved functional groups (). Use quantitative structure-activity relationship (QSAR) models to predict interactions. Prioritize in vitro assays (e.g., antimicrobial susceptibility testing) guided by theoretical frameworks ( ).
Advanced Research Questions
Q. How to optimize synthesis yield while minimizing stereochemical impurities?
- Methodological Answer : Implement factorial design of experiments (DOE) to evaluate variables like temperature, catalyst loading, and reaction time ( ). Use AI-driven platforms (e.g., COMSOL Multiphysics) for real-time parameter adjustment ( ). Validate outcomes with tandem mass spectrometry (MS/MS) to detect low-abundance isomers.
Q. What computational strategies resolve contradictions between predicted and observed binding affinities?
- Methodological Answer : Combine molecular dynamics simulations with machine learning (ML) to refine force-field parameters ( ). Cross-validate using cryo-EM or X-ray crystallography data. Address discrepancies by revisiting the theoretical framework (e.g., allosteric modulation vs. competitive inhibition) ( ).
Q. How to integrate multi-omics data (proteomic, metabolomic) to elucidate the compound’s mode of action?
- Methodological Answer : Use linked data methodologies () to harmonize omics datasets. Apply pathway enrichment analysis to identify perturbed biological processes. Validate findings with CRISPR-Cas9 knockout models to isolate target genes. Triangulate results with in silico docking studies ().
Q. What advanced separation techniques improve purification efficiency?
- Methodological Answer : Leverage membrane-based separation technologies () with tunable pore sizes for size-exclusion chromatography. Optimize solvent systems using COMSOL simulations ( ) to predict phase behavior. Compare with supercritical fluid chromatography (SFC) for scalability.
Methodological Challenges and Solutions
Addressing instability in aqueous formulations during in vivo studies
- Approach : Use DOE to test stabilizers (e.g., cyclodextrins) and pH buffers. Monitor degradation kinetics via LC-MS and correlate with molecular dynamics simulations of hydrolysis pathways ( ).
Resolving reproducibility issues in bioactivity assays
- Approach : Standardize protocols using robotic liquid handlers (). Implement blinding and randomized plate layouts to reduce bias. Validate with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
